Aldose Reductase Inhibition: Aegelinol Demonstrates Superior Potency and Distinct Mixed-Type Mechanism Compared to Marmesinin and Gelseminic Acid
Aegelinol exhibits the strongest aldose reductase (AR) inhibition among coumarins isolated from Ruta chalepensis, with a mixed inhibition mode (IC50 = 3.75 ± 0.11 μM, Kᵢ = 3.04 ± 0.82 μM), approaching the potency of the positive control quercetin (IC50 = 2.22 ± 0.27 μM). In contrast, the structurally related coumarins marmesinin and gelseminic acid show higher IC50 values (5.32 ± 0.15 μM and 5.82 ± 0.61 μM, respectively) and exhibit noncompetitive binding mechanisms (Kᵢ = 4.86 ± 0.35 μM and 4.46 ± 0.52 μM, respectively) [1]. Molecular dynamics simulations confirmed the aegelinol-AR complex exhibits the highest stability with the deepest energy basin, and MM/PBSA calculations revealed the most favorable binding free energy for aegelinol [2].
| Evidence Dimension | Aldose Reductase Inhibitory Activity |
|---|---|
| Target Compound Data | Aegelinol: IC50 = 3.75 ± 0.11 μM, Kᵢ = 3.04 ± 0.82 μM (mixed inhibition) |
| Comparator Or Baseline | Marmesinin: IC50 = 5.32 ± 0.15 μM, Kᵢ = 4.86 ± 0.35 μM (noncompetitive); Gelseminic acid: IC50 = 5.82 ± 0.61 μM, Kᵢ = 4.46 ± 0.52 μM (noncompetitive); Quercetin (positive control): IC50 = 2.22 ± 0.27 μM |
| Quantified Difference | Aegelinol is ~42% more potent than marmesinin and ~55% more potent than gelseminic acid based on IC50 values; exhibits mixed inhibition vs. noncompetitive for comparators |
| Conditions | In vitro enzyme inhibition assay; AR enzyme source not specified; experimental and computational (docking, MD simulations, MM/PBSA) analyses |
Why This Matters
The mixed inhibition mode and superior potency of aegelinol offer distinct mechanistic advantages for developing AR inhibitors targeting diabetic complications, where noncompetitive inhibitors may have limited efficacy.
- [1] A mechanistic experimental and computational exploration of aldose reductase inhibition by coumarins from Ruta chalepensis. Biochemical Pharmacology 2025. View Source
- [2] A mechanistic experimental and computational exploration of aldose reductase inhibition by coumarins from Ruta chalepensis. Biochemical Pharmacology 2025. View Source
